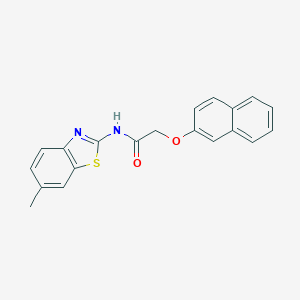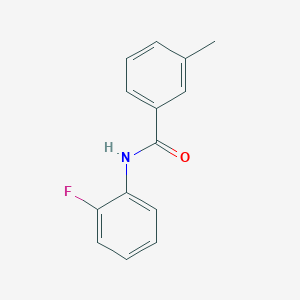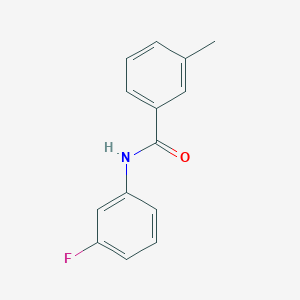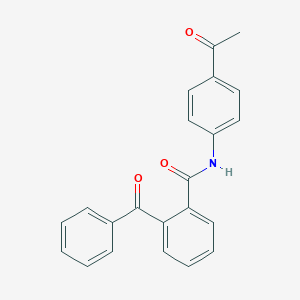![molecular formula C24H19N3O4 B291989 4-(3-methoxyphenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione](/img/structure/B291989.png)
4-(3-methoxyphenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-methoxyphenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the diazepine family and is synthesized using a specific method.
Wirkmechanismus
The mechanism of action of 4-(3-methoxyphenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione is not fully understood. However, studies suggest that it may act on the central nervous system by modulating the activity of neurotransmitters such as GABA and glutamate. It may also interact with ion channels and receptors in the brain, leading to its observed effects.
Biochemical and Physiological Effects:
Studies have shown that 4-(3-methoxyphenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione has anti-inflammatory and analgesic effects. It has also been shown to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy. Additionally, it has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(3-methoxyphenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione in lab experiments is its potential for use in the treatment of various diseases. Its anti-inflammatory, analgesic, and anticonvulsant properties make it a valuable compound for studying the mechanisms of these diseases. However, one limitation is that its mechanism of action is not fully understood, which may make it challenging to study in detail.
Zukünftige Richtungen
For 4-(3-methoxyphenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione research include further investigation of its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, studies could focus on understanding its mechanism of action in more detail to develop more effective treatments. Further research could also explore the potential use of this compound in other areas such as cancer treatment and drug development.
Synthesemethoden
The synthesis of 4-(3-methoxyphenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione involves the reaction of 3-methoxybenzaldehyde, methyl acetoacetate, and aniline in the presence of a catalyst. The reaction proceeds via a multicomponent reaction, which results in the formation of the desired compound. This method is efficient and yields a high purity compound.
Wissenschaftliche Forschungsanwendungen
4-(3-methoxyphenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties. It has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
Molekularformel |
C24H19N3O4 |
|---|---|
Molekulargewicht |
413.4 g/mol |
IUPAC-Name |
11-(3-methoxyphenyl)-3-methyl-5-phenyl-8-oxa-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene-10,13-dione |
InChI |
InChI=1S/C24H19N3O4/c1-14-11-18(15-7-4-3-5-8-15)25-23-20(14)21-22(31-23)24(29)27(13-19(28)26-21)16-9-6-10-17(12-16)30-2/h3-12H,13H2,1-2H3,(H,26,28) |
InChI-Schlüssel |
NVXRNYMMFBVLHA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C3=C(O2)C(=O)N(CC(=O)N3)C4=CC(=CC=C4)OC)C5=CC=CC=C5 |
Kanonische SMILES |
CC1=CC(=NC2=C1C3=C(O2)C(=O)N(CC(=O)N3)C4=CC(=CC=C4)OC)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![4-[2,4-Di[1,1'-biphenyl]-4-yl-3-(4-pyridinyl)cyclobutyl]pyridine](/img/structure/B291930.png)